![molecular formula C17H14N2O3 B150723 10-Acetoxy-5H-dibenz[b,f]azepine-5-carboxamide CAS No. 952740-00-0](/img/structure/B150723.png)

10-Acetoxy-5H-dibenz[b,f]azepine-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

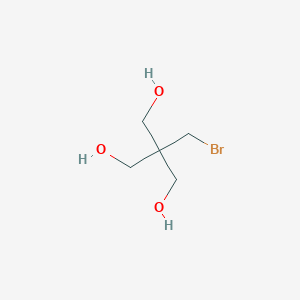

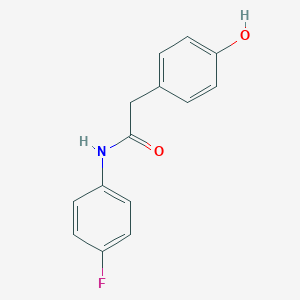

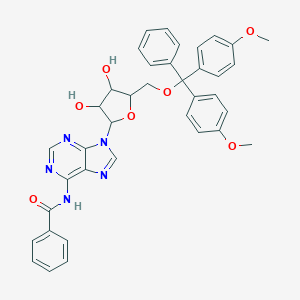

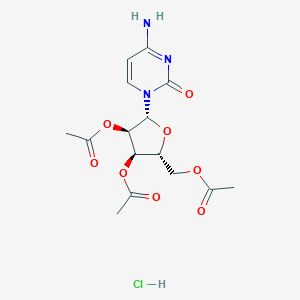

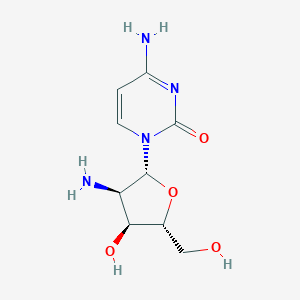

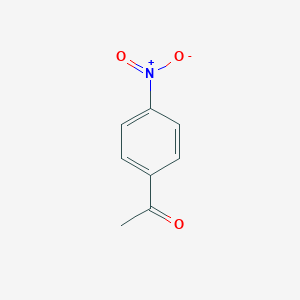

10-Acetoxy-5H-dibenz[b,f]azepine-5-carboxamide, also known as BIA 2-093, is a compound with the empirical formula C17H16N2O3 . It is a solid substance with a molecular weight of 296.32 . This compound is a blocker of voltage-gated sodium channels and significantly blocks the release of excitatory amino acids such as glutamate and aspartate .

Molecular Structure Analysis

The molecular structure of 10-Acetoxy-5H-dibenz[b,f]azepine-5-carboxamide is represented by the SMILES stringCC(=O)O[C@H]1Cc2ccccc2N(C(N)=O)c3ccccc13 . This compound has a chiral center, as indicated by the @ symbol in the SMILES string . Physical And Chemical Properties Analysis

10-Acetoxy-5H-dibenz[b,f]azepine-5-carboxamide is a white solid that is soluble in DMSO (~21 mg/mL) but insoluble in water . It should be stored at a temperature between 2-8°C .Scientific Research Applications

Pharmacological Insights and Metabolic Pathways

10-Acetoxy-5H-dibenz[b,f]azepine-5-carboxamide, as part of the compound oxcarbazepine (OXC), plays a crucial role in the treatment of partial epilepsy. Its metabolite, 10-hydroxy-10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide (MHD), undergoes further glucuronidation and excretion, showcasing minimal cytochrome P450 enzyme involvement. This highlights OXC's efficacy and safety as a first-line treatment for various seizure types without the need for titration, offering advantages like rapid onset of action and low drug-drug interaction potential (D. Schmidt & R. Sachdeo, 2000).

Heterocyclic Chemistry and Drug Development

Research into seven-membered heterocyclic compounds, including azepine derivatives, underscores their significant pharmacological and therapeutic potential. Synthesis methods often involve ring expansion techniques, pointing to a rich area for developing novel therapeutic agents. However, the biological properties of these compounds remain underexplored, suggesting a broad scope for future investigations (Manvinder Kaur et al., 2021).

Exploring Novel Therapeutic Applications

Azepane-based compounds demonstrate diverse pharmacological properties, with over 20 FDA-approved drugs containing azepane motifs for treating diseases like cancer, Alzheimer's, and epilepsy. The versatility and structural diversity of azepane derivatives indicate their potential as scaffolds for new drug development, emphasizing the importance of structure-activity relationship (SAR) and molecular docking studies for future drug discovery efforts (Gao-Feng Zha et al., 2019).

Antioxidant Activity Assessment

The assessment of antioxidant activity is vital across various fields, highlighting the importance of developing accurate methods for determining the antioxidant capacity of complex samples. Techniques like ORAC, HORAC, and DPPH offer insights into the antioxidant properties of compounds, underlining the need for comprehensive analytical approaches in evaluating antioxidant potential and contributing to the development of antioxidant-based therapeutics (I. Munteanu & C. Apetrei, 2021).

Safety And Hazards

properties

IUPAC Name |

(11-carbamoylbenzo[b][1]benzazepin-5-yl) acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c1-11(20)22-16-10-12-6-2-4-8-14(12)19(17(18)21)15-9-5-3-7-13(15)16/h2-10H,1H3,(H2,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRJIUIARAQMVID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10-Acetoxy-5H-dibenz[b,f]azepine-5-carboxamide | |

CAS RN |

952740-00-0 |

Source

|

| Record name | Dehydroeslicarbazepine acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0952740000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DEHYDROESLICARBAZEPINE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DQ43SNH3B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]-](/img/structure/B150651.png)

![Benzoic acid, 4-[(1-oxo-2-propenyl)amino]-, methyl ester (9CI)](/img/structure/B150668.png)